molecular formula C12H9FN4OS B2376969 1-(5-Cyanothiazol-2-yl)-3-(4-fluorobenzyl)urea CAS No. 1251633-06-3

1-(5-Cyanothiazol-2-yl)-3-(4-fluorobenzyl)urea

Cat. No.: B2376969
CAS No.: 1251633-06-3
M. Wt: 276.29
InChI Key: SQWXGZSTZIYBDY-UHFFFAOYSA-N
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Description

1-(5-Cyanothiazol-2-yl)-3-(4-fluorobenzyl)urea is a useful research compound. Its molecular formula is C12H9FN4OS and its molecular weight is 276.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Analysis

  • 1-(5-Cyanothiazol-2-yl)-3-(4-fluorobenzyl)urea and related compounds have been synthesized for various scientific purposes. For instance, a derivative, 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea, was synthesized and used as an internal standard for LC–MS analysis in pharmacokinetic studies due to its potent activities against cancer, pain, and neurodegenerative disorders (Liang et al., 2020).

Antitumor Activities

  • Several derivatives of this compound have shown promising antitumor activities. For instance, novel 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea derivatives were found to possess significant antitumor properties (S. Ling et al., 2008).

Potential in Neurodegenerative Disorders

  • Compounds related to this compound, such as AR-A014418, have been studied for their roles in neurodegenerative disorders. Research into carbon-11 labelled AR-A014418 focused on its potential use in positron emission tomography (PET) studies related to glycogen synthase kinase-3beta, a key player in neurodegenerative diseases (Vasdev et al., 2005).

Antimicrobial Properties

  • Some urea derivatives, including those structurally related to this compound, have been synthesized and shown to possess antimicrobial properties. A study on novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives demonstrated significant antimicrobial activity against selected bacterial strains (Shankar et al., 2017).

Chemical and Structural Analysis

  • The urea and thiourea-based derivatives of this compound have been analyzed for their conformational adjustments and self-assembling properties in various studies, providing insights into the molecular structures and interactions of these compounds (Phukan & Baruah, 2016).

Properties

IUPAC Name

1-(5-cyano-1,3-thiazol-2-yl)-3-[(4-fluorophenyl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4OS/c13-9-3-1-8(2-4-9)6-15-11(18)17-12-16-7-10(5-14)19-12/h1-4,7H,6H2,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWXGZSTZIYBDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NC2=NC=C(S2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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